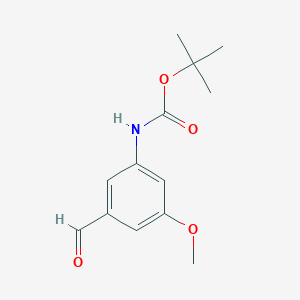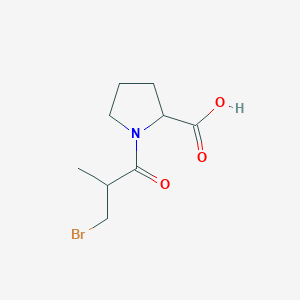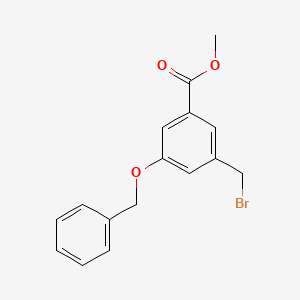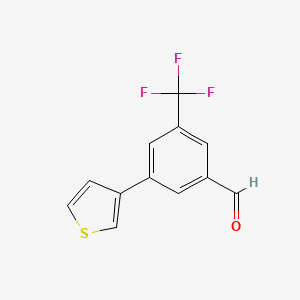
ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl chloroformate, and ®-1-phenylethylamine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with ethyl chloroformate in the presence of a base to form an intermediate ester.
Amine Addition: The intermediate ester reacts with ®-1-phenylethylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions, automated synthesis, and advanced purification techniques are employed to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (1R,2S)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1S,2R)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1R,2S)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
Uniqueness
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. The compound’s unique properties make it valuable for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H26ClNO2 |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H |
InChI-Schlüssel |
QEPMKQQWRZBOMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)








